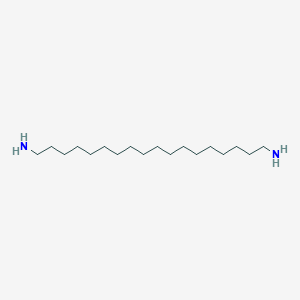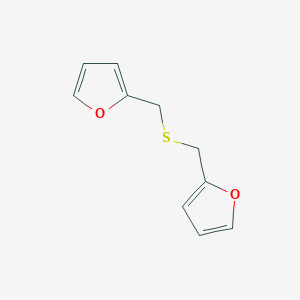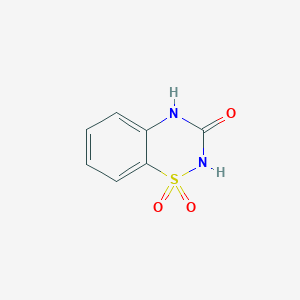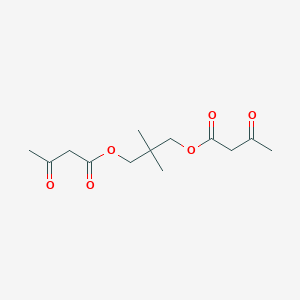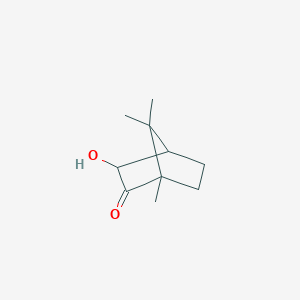
Hydroxy-3-endo-bornanone-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydroxy-3-endo-bornanone-2 (HBO) is a bicyclic ketone that has been widely studied for its potential applications in various fields, including pharmaceuticals, perfumes, and flavors. The compound has a unique structure that makes it an attractive target for synthesis and research.
Scientific Research Applications
Hydroxy-3-endo-bornanone-2 has been studied extensively for its potential applications in various fields, including pharmaceuticals, perfumes, and flavors. In the pharmaceutical industry, Hydroxy-3-endo-bornanone-2 has been shown to have anti-inflammatory, analgesic, and antitumor properties. In the perfume industry, Hydroxy-3-endo-bornanone-2 is used as a fragrance ingredient due to its unique odor profile. In the flavor industry, Hydroxy-3-endo-bornanone-2 is used to enhance the flavor of food and beverages.
Mechanism of Action
The mechanism of action of Hydroxy-3-endo-bornanone-2 is not fully understood, but it is believed to involve the inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. Hydroxy-3-endo-bornanone-2 has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Biochemical and Physiological Effects:
Hydroxy-3-endo-bornanone-2 has been shown to have a variety of biochemical and physiological effects, including anti-inflammatory, analgesic, and antitumor properties. In addition, Hydroxy-3-endo-bornanone-2 has been shown to have antioxidant and neuroprotective effects, making it a potential therapeutic agent for the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using Hydroxy-3-endo-bornanone-2 in lab experiments is its unique structure, which makes it an attractive target for synthesis and research. In addition, Hydroxy-3-endo-bornanone-2 has been shown to have a variety of biological activities, making it a potential therapeutic agent for a variety of diseases. However, one of the limitations of using Hydroxy-3-endo-bornanone-2 in lab experiments is its limited solubility in water, which can make it difficult to work with.
Future Directions
There are several future directions for research on Hydroxy-3-endo-bornanone-2, including the development of novel synthesis methods, the elucidation of its mechanism of action, and the evaluation of its potential therapeutic applications. In addition, further research is needed to determine the optimal dosage and administration of Hydroxy-3-endo-bornanone-2 for different diseases and conditions. Finally, the development of new formulations and delivery methods for Hydroxy-3-endo-bornanone-2 may enhance its therapeutic potential.
Synthesis Methods
Hydroxy-3-endo-bornanone-2 can be synthesized using several methods, including the Diels-Alder reaction, the Birch reduction, and the Grignard reaction. The Diels-Alder reaction involves the reaction of cyclopentadiene with maleic anhydride to form a cyclic intermediate, which is then treated with hydrogen peroxide to yield Hydroxy-3-endo-bornanone-2. The Birch reduction involves the reduction of benzene using sodium and liquid ammonia, followed by the addition of cyclopentadiene to form Hydroxy-3-endo-bornanone-2. The Grignard reaction involves the reaction of cyclopentadiene with magnesium, followed by the addition of formaldehyde to yield Hydroxy-3-endo-bornanone-2.
properties
CAS RN |
10373-81-6 |
|---|---|
Product Name |
Hydroxy-3-endo-bornanone-2 |
Molecular Formula |
C10H16O2 |
Molecular Weight |
168.23 g/mol |
IUPAC Name |
3-hydroxy-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one |
InChI |
InChI=1S/C10H16O2/c1-9(2)6-4-5-10(9,3)8(12)7(6)11/h6-7,11H,4-5H2,1-3H3 |
InChI Key |
AXMKZEOEXSKFJI-UHFFFAOYSA-N |
SMILES |
CC1(C2CCC1(C(=O)C2O)C)C |
Canonical SMILES |
CC1(C2CCC1(C(=O)C2O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




